Lucidenic acid E
Übersicht
Beschreibung
Lucidenic acid E is a terpenoid derived from Ganoderma lucidum . It exhibits potent anti-inflammatory, anti-tumor, and anti-diabetic activities . It has demonstrated the ability to impede in vitro cancer cell growth, indicating its potential therapeutic value .
Synthesis Analysis
Ganoderic acids, including Lucidenic acid E, are biosynthesized by G. lucidum using the mevalonate pathway . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of Ganoderic acid biosynthesis .Molecular Structure Analysis
The molecular formula of Lucidenic acid E is C29H40O8 . Its molecular weight is 516.62 . The structure of Lucidenic acid E is classified under Terpenoids Triterpenes .Physical And Chemical Properties Analysis
Lucidenic acid E has a molecular weight of 516.62 and a molecular formula of C29H40O8 . The elemental analysis shows that it contains Carbon (67.42%), Hydrogen (7.80%), and Oxygen (24.77%) .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Lucidenic acids, including Lucidenic acid E, have been found to exhibit significant anti-cancer effects. They can induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer .
Anti-Inflammatory Activities
Lucidenic acids have demonstrated anti-inflammatory properties. They can potentially be used to alleviate inflammation-related conditions .
Antioxidant Effects
These compounds also possess antioxidant properties, which means they can neutralize harmful free radicals in the body, potentially preventing various health conditions .
Anti-Viral Properties
Lucidenic acids have shown anti-viral activities, suggesting potential use in the treatment of viral infections .
Neuroprotective Effects
Lucidenic acids have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders .
Anti-Hyperlipidemic Properties
Lucidenic acids have been found to have anti-hyperlipidemic properties, which means they can help regulate lipid levels in the body .
Anti-Hypercholesterolemic Effects
These compounds have demonstrated anti-hypercholesterolemic effects, suggesting they could help manage cholesterol levels .
Anti-Diabetic Properties
Lucidenic acid E has shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling . This suggests potential use in the prevention of diabetic complications .
Wirkmechanismus
Target of Action
Lucidenic acid E, a triterpenoid compound found in Ganoderma lucidum, primarily targets cancer cells . It has been shown to induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .
Mode of Action
Studies on similar compounds, such as lucidenic acid b, have shown that they induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by parp cleavage . This suggests that Lucidenic acid E may have a similar mode of action.
Biochemical Pathways
It is known that the cytotoxic effects of lucidenic acids are related to g1 phase cell cycle arrest . This means that Lucidenic acid E may interfere with the cell cycle of cancer cells, preventing them from dividing and proliferating.
Result of Action
The primary result of Lucidenic acid E’s action is the induction of cytotoxicity in cancer cells . This leads to the death of these cells, which can help to slow or stop the growth of cancer.
Action Environment
It is known that the pharmacological properties of ganoderma lucidum, the source of lucidenic acid e, can vary depending on environmental conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,19+,25-,27+,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPCIAWQVXVATP-VWXYMJEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316825 | |
Record name | Lucidenic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98665-17-9 | |
Record name | Lucidenic acid E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98665-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidenic acid E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lucidenic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUCIDENIC ACID E | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JL816P10I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.